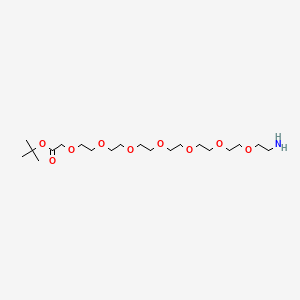

H2N-Peg7-CH2cootbu

Description

H2N-PEG7-CH2COOtBu is a polyethylene glycol (PEG)-based compound featuring an amine (-NH2) terminus, a seven-unit ethylene glycol (PEG7) chain, a methylene (-CH2-) linker, and a tert-butyl ester (-COOtBu) group. Its molecular formula is C20H40O10 (molecular weight ~440.52), though slight variations in reported weights (e.g., 440.53) may arise from rounding or calculation methods .

This compound is widely utilized in bioconjugation, drug delivery, and surface functionalization due to its dual-reactive termini: the amine enables covalent binding to carboxylates (via carbodiimide chemistry), while the tert-butyl ester provides a protected carboxyl group that can be deprotected under acidic conditions for further functionalization . Its PEG spacer enhances solubility in aqueous and organic media and reduces immunogenicity in biomedical applications.

Properties

Molecular Formula |

C20H41NO9 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C20H41NO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18,21H2,1-3H3 |

InChI Key |

LMEXMIFFYSNXAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2N-Peg7-CH2cootbu involves the reaction of polyethylene glycol with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an amino group. The reaction conditions typically include:

Solvent: Anhydrous tetrahydrofuran (THF)

Base: Sodium hydride (NaH)

Temperature: Room temperature to 60°C

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

Purification: Techniques such as column chromatography and recrystallization to ensure high purity

Quality Control: Rigorous testing to meet industry standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

H2N-Peg7-CH2cootbu undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and conditions including mild bases (e.g., triethylamine).

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

H2N-Peg7-CH2cootbu has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.

Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

H2N-Peg7-CH2cootbu functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include:

E3 Ubiquitin Ligase: Enzyme that tags the target protein with ubiquitin.

Proteasome: Cellular machinery that degrades the ubiquitinated protein.

Comparison with Similar Compounds

Key Findings:

PEG Chain Length :

- This compound (7 ethylene glycol units) exhibits superior steric shielding and prolonged circulation time compared to H2N-PEG2-CH2COOtBu (2 units), which is more suited for small-molecule applications .

- Longer PEG chains (e.g., PEG7) enhance water solubility and reduce aggregation in biological systems compared to shorter analogs .

Functional Group Reactivity :

- The -NH2 group in this compound allows direct conjugation to carboxylates, contrasting with HO-PEG7-CH2COOtBu , which requires intermediate activation (e.g., converting -OH to NHS ester) .

- NHS-PEG7-COOH contains a reactive NHS ester for amine targeting, whereas this compound’s tert-butyl ester requires deprotection (e.g., with trifluoroacetic acid) to expose the carboxyl .

Stability and Protection: The tert-butyl ester in this compound protects the carboxyl group from premature reactions, unlike H2N-PEG7-COOH, which has a free carboxyl susceptible to nonspecific binding .

Thermal and Solubility Properties :

- PEG length correlates with melting point depression; longer chains (PEG7) exhibit lower crystallinity and higher solubility in polar solvents compared to shorter analogs .

- The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF), facilitating use in mixed-phase reactions .

Research Implications and Industrial Relevance

- Drug Delivery : this compound’s extended PEG chain and dual functionality make it ideal for creating stealth liposomes or antibody-drug conjugates with reduced immune clearance .

- Surface Functionalization : Its tert-butyl ester enables controlled carboxyl exposure post-immobilization, critical for stepwise bioconjugation on sensors or implants .

- Comparative Limitations : Shorter PEG variants (e.g., PEG2) lack the steric benefits of PEG7, while NHS-terminated analogs (e.g., NHS-PEG7-COOH) are less stable in aqueous storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.